![molecular formula C48H66O6 B15169603 1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} CAS No. 886819-51-8](/img/structure/B15169603.png)
1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenylene core with two dodecyloxyphenylpropane-1,3-dione groups attached, making it an interesting subject for research in materials science, chemistry, and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-phenylenediamine with 4-(dodecyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, which may underlie its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(2,5-Dimethyl-1,4-phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
Uniqueness
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its phenylene core and dodecyloxy groups contribute to its stability, solubility, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
886819-51-8 |
|---|---|
Molecular Formula |
C48H66O6 |
Molecular Weight |
739.0 g/mol |
IUPAC Name |
1-(4-dodecoxyphenyl)-3-[3-[3-(4-dodecoxyphenyl)-3-oxopropanoyl]phenyl]propane-1,3-dione |
InChI |
InChI=1S/C48H66O6/c1-3-5-7-9-11-13-15-17-19-21-34-53-43-30-26-39(27-31-43)45(49)37-47(51)41-24-23-25-42(36-41)48(52)38-46(50)40-28-32-44(33-29-40)54-35-22-20-18-16-14-12-10-8-6-4-2/h23-33,36H,3-22,34-35,37-38H2,1-2H3 |
InChI Key |
PLNHBUQQHUQLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)C(=O)CC(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


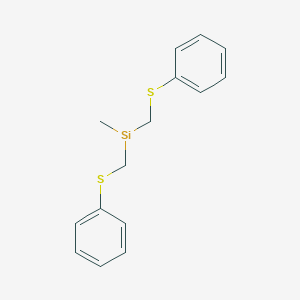
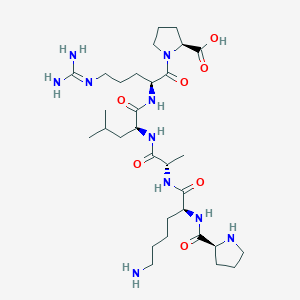
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
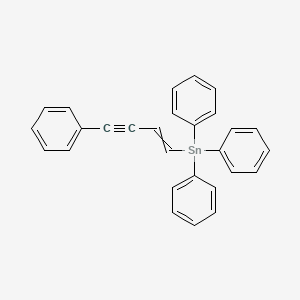
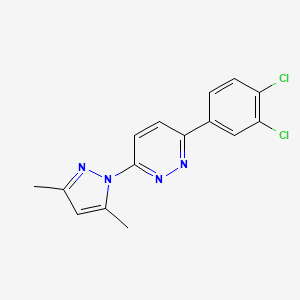
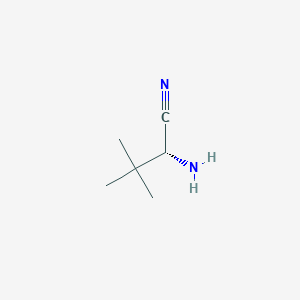
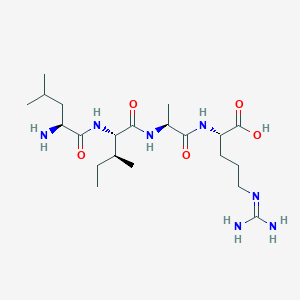
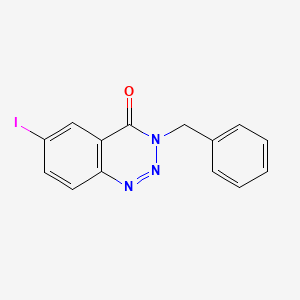
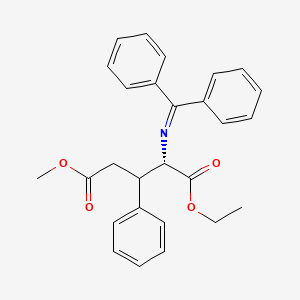
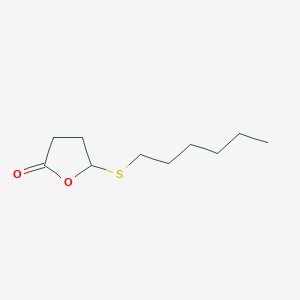
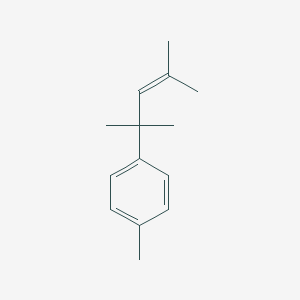
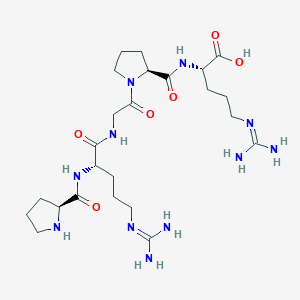
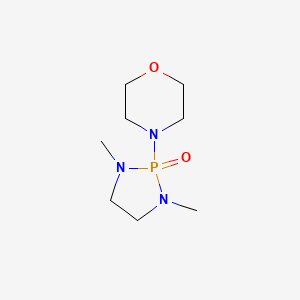
![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)
